molecular formula C16H10F2 B11869258 1-Fluoro-4-(2-fluorophenyl)naphthalene

1-Fluoro-4-(2-fluorophenyl)naphthalene

Cat. No.: B11869258
M. Wt: 240.25 g/mol
InChI Key: IMXRIJSSLVGONS-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2. It belongs to the class of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

The synthesis of 1-Fluoro-4-(2-fluorophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization reaction, where naphthylamine is reacted with hydrochloric acid and subsequently treated with a fluorinating agent .

Chemical Reactions Analysis

1-Fluoro-4-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(2-fluorophenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Fluoro-4-(2-fluorophenyl)naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual fluorine substitution, which imparts specific reactivity and applications not observed in its mono-substituted counterparts.

Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-4-(2-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-10-16(18)13-6-2-1-5-11(12)13/h1-10H

InChI Key

IMXRIJSSLVGONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3F

Origin of Product

United States

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